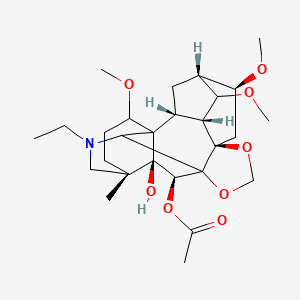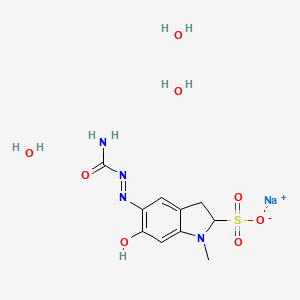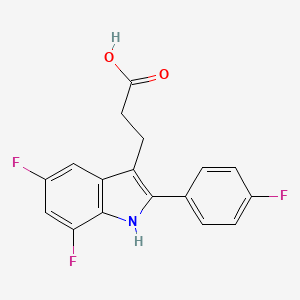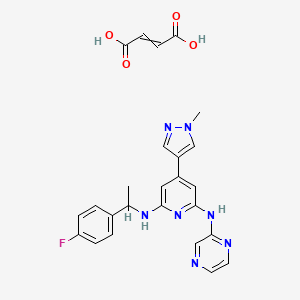
Bonvalotidine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
Bonvalotidine A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule .
科学研究应用
Bonvalotidine A has several scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate . In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties . In industry, this compound is explored for its potential use in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of Bonvalotidine A involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Bonvalotidine A is similar to other C19-diterpenoid alkaloids, such as aconitine and lycoctonine . it is unique in its specific structural features and hydrogen bonding properties . Unlike aconitine, which is known for its potent neurotoxic effects, this compound is being studied for its potential therapeutic benefits .
属性
分子式 |
C27H41NO8 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC 名称 |
[(2R,3R,5R,6S,8R,16S,19S,20S,21S)-14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20?,21?,22-,23+,24-,25?,26?,27+/m1/s1 |
InChI 键 |
OHQGSANCCDGXBI-VXPQHWOPSA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H](C34C1C5([C@H]([C@]23O)OC(=O)C)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)OC)C |
规范 SMILES |
CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)


![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)


![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)
